5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Description
Scientific Research Applications
Kinetic Resolution and Lipid-modifying Activity
The lipase-catalyzed kinetic resolution of methyl esters of various chloro benzofuran carboxylic acids, including 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid, has been investigated for its potential lipid-modifying activities. Enantiomerically pure acids were obtained and their absolute configurations were established by chemical correlation, highlighting their significance in lipid-modifying applications (Ferorelli et al., 2001).
Synthesis of Novel Compounds
Research focused on the facile and inexpensive synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives integrated with benzofuran moieties. These compounds were synthesized via a one-pot reaction, demonstrating the versatility of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid in creating diverse molecular structures with potential applications in various fields (Gao et al., 2011).
Isothiocoumarin Derivatives
A method for synthesizing 1-oxo-1H-isothiochromenes from 2-benzofuran-1(3H)-one (phthalide) has been developed. This method involves the hydrolysis and condensation of chloro benzofuran carboxylic acids, leading to the creation of novel isothiocoumarin derivatives with potential pharmacological applications (Pokhodylo et al., 2010).
Supramolecular Chemistry and Crystallography
1-Benzofuran-2,3-dicarboxylic acid, a close derivative, demonstrates significant potential in forming organometallic complexes and supramolecular adducts. Its ability to form various crystal structures through pi-pi stacking interactions and hydrogen bonding is of great interest in supramolecular chemistry (Koner & Goldberg, 2009).
Synthesis of Benzofuro Pyridine Derivatives
The synthesis of [1]benzofuro[3,2-c]pyridine derivatives from 1-benzofuran-2-carbaldehyde has been achieved, showing the compound's utility in creating complex molecules with potential applications in medicinal chemistry and material science (Mojumdar et al., 2009).
Antimicrobial Screening
Some novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, synthesized from 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid, have been screened for in vitro antimicrobial activity, demonstrating its role in developing potential antimicrobial agents (Idrees et al., 2020).
β-Amyloid Aggregation Inhibition
The compound has been used in the efficient synthesis of a potent β-amyloid aggregation inhibitor, signifying its potential role in the development of treatments for neurodegenerative diseases (Choi et al., 2003).
Optical Resolution and Absolute Configuration
Studies on the optical resolution and absolute configuration of chloro benzofuran carboxylic acids, including 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid, reveal their significance in stereoselective synthesis, which is crucial in the development of enantiomerically pure pharmaceutical compounds (Loiodice et al., 1995).
properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPAPRPKRANLEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553806 |
Source
|
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
CAS RN |
108551-58-2 |
Source
|
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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